4-Amino-N-methylbenzenemethanesulfonamide

Catalog No.
S673902
CAS No.
109903-35-7
M.F
C8H12N2O2S
M. Wt
200.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-N-methylbenzenemethanesulfonamide

CAS Number

109903-35-7

Product Name

4-Amino-N-methylbenzenemethanesulfonamide

IUPAC Name

1-(4-aminophenyl)-N-methylmethanesulfonamide

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

InChI

InChI=1S/C8H12N2O2S/c1-10-13(11,12)6-7-2-4-8(9)5-3-7/h2-5,10H,6,9H2,1H3

InChI Key

CIWNHTXCBHTWRV-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)CC1=CC=C(C=C1)N

Synonyms

4-Amino-N-methylβenzenemethanesulfonamide; 1-(4-Aminophenyl)-N-methylmethanesulfonamide; 4-(((Methylamino)sulfonyl)methyl)aniline; 4-Amino-N-methylbenzenemethanesulfonamide;

Canonical SMILES

CNS(=O)(=O)CC1=CC=C(C=C1)N

The exact mass of the compound 4-Amino-N-methylbenzenemethanesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Amino-N-methylbenzenemethanesulfonamide (CAS 109903-35-7) is a substituted aromatic sulfonamide, a class of compounds widely utilized as foundational scaffolds in drug discovery. Its structure is defined by a primary aniline amine, a flexible methylene (-CH2-) spacer, and a tertiary N-methylated sulfonamide group. These features make it a specifically functionalized building block, most notably recognized as a key intermediate in the synthesis of the widely used anti-migraine drug Sumatriptan.

Substituting 4-Amino-N-methylbenzenemethanesulfonamide with seemingly similar analogs like 4-aminobenzenesulfonamide (sulfanilamide) or its non-N-methylated counterpart is not viable for its primary, high-value applications. The methylene spacer and N-methyl group are not incidental; they are integral components of the final active pharmaceutical ingredient (API) structure, such as Sumatriptan. Furthermore, the N-methylation renders the sulfonamide group tertiary, removing the acidic N-H proton characteristic of primary and secondary sulfonamides. This fundamentally alters its reactivity profile, preventing unwanted side reactions in synthetic sequences that employ strong bases or organometallic reagents, thereby ensuring predictable reaction outcomes and higher purity of the final product.

Validated and Essential Precursor for the API Sumatriptan

4-Amino-N-methylbenzenemethanesulfonamide is documented as a key starting material for the synthesis of Sumatriptan, a globally marketed medication for migraine and cluster headaches. In this context, it is not an optional or interchangeable building block. Both the methylene linker and the N-methylsulfonamide moiety are incorporated directly into the final drug structure. Therefore, using a substitute like 4-aminobenzenesulfonamide, which lacks the methylene spacer, or the non-N-methylated analog would result in the synthesis of a completely different molecule, not the target API.

Evidence DimensionRole in API Synthesis
Target Compound DataEstablished intermediate for Sumatriptan synthesis.
Comparator Or BaselineStructural analogs (e.g., 4-aminobenzenesulfonamide) cannot be used to synthesize Sumatriptan.
Quantified DifferenceQualitatively non-interchangeable; substitution leads to 100% failure in producing the target API.
ConditionsMulti-step synthesis of Sumatriptan.

For any procurement team supporting Sumatriptan synthesis or related R&D, this specific CAS number is a required, non-substitutable raw material.

Process Chemistry Advantage: N-Methylation Eliminates Acidic N-H Site, Preventing Side Reactions

Unlike primary sulfonamides (R-SO2NH2) or secondary sulfonamides (R-SO2NHR'), which possess an acidic proton on the nitrogen, 4-Amino-N-methylbenzenemethanesulfonamide is a tertiary sulfonamide. The N-methyl group eliminates this acidic site. This is a critical feature in process chemistry, as it prevents deprotonation and subsequent side reactions when strong bases (e.g., n-BuLi, NaH) or nucleophilic reagents are used in subsequent synthetic steps. This leads to cleaner reactions, simpler purifications, and more reliable process scale-up compared to using its non-methylated analogs.

Evidence DimensionAcidity of Sulfonamide N-H
Target Compound DatapKa > 25 (estimated for tertiary sulfonamide, no acidic N-H proton).
Comparator Or BaselinePrimary benzenesulfonamide (pKa ≈ 10); Secondary sulfonamide (pKa ≈ 11).
Quantified DifferenceEffectively non-acidic under common basic reaction conditions, unlike analogs.
ConditionsOrganic synthesis involving basic reagents.

This compound provides process simplification and improves reproducibility by removing a common site of unwanted reactivity, reducing impurity formation and potentially increasing overall yield.

Demonstrated High-Yield Synthesis Route Supports Reliable, High-Purity Sourcing

A patented preparation process demonstrates the efficient synthesis of 4-Amino-N-methylbenzenemethanesulfonamide via the reduction of its nitro-precursor using hydrazine hydrate. This method achieves a product yield of over 92%. This is an improvement over alternative reduction methods like catalytic hydrogenation with PdO/C, which can have lower yields (approx. 89%) and utilize an expensive catalyst that is prone to deactivation. The existence of a high-yield, cost-effective synthesis route is a key procurement consideration, indicating the material can be sourced reliably and with a consistent, high-purity profile suitable for industrial production.

Evidence DimensionSynthesis Yield
Target Compound Data>92%
Comparator Or BaselineCatalytic hydrogenation method (approx. 89%)
Quantified DifferenceAt least 3% absolute yield improvement over the baseline method.
ConditionsReduction of 4-nitro-N-methylbenzenemethanesulfonamide.

A validated, high-yield manufacturing process translates to a more stable supply chain, consistent product quality, and better cost-efficiency for the buyer.

Core Building Block for Triptan-Class APIs

This compound is the right choice for research, development, or manufacturing campaigns targeting the synthesis of Sumatriptan or structurally related triptan analogs where a 4-aminobenzyl-N-methylsulfonamide core is required by the molecular design.

Multi-Step Syntheses Utilizing Strong Bases or Organometallics

Ideal for synthetic routes where a sulfonamide moiety is required but its potentially acidic N-H could interfere with subsequent steps involving strong bases, Grignard reagents, or organolithiums. Its non-acidic nature prevents unwanted deprotonation, simplifying the synthetic plan and improving reaction outcomes.

GMP-Relevant Syntheses Where Final Product Purity is Critical

Given its role as a direct precursor to an API and the existence of high-yield manufacturing processes, this material is well-suited for regulated production environments (e.g., cGMP) where raw material purity, consistency, and a well-defined impurity profile are paramount to ensuring the quality of the final drug substance.

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (86.36%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (11.36%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

109903-35-7

Wikipedia

4-Amino-N-methylbenzenemethanesulfonamide

Dates

Last modified: 08-15-2023

Explore Compound Types